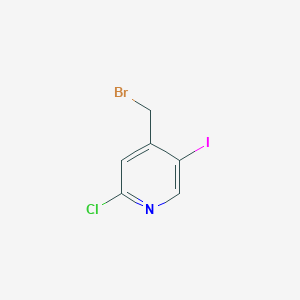
4-Bromomethyl-2-chloro-5-iodo-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromomethyl-2-chloro-5-iodo-pyridine is a useful research compound. Its molecular formula is C6H4BrClIN and its molecular weight is 332.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
4-Bromomethyl-2-chloro-5-iodo-pyridine serves as an important precursor in the synthesis of various bioactive compounds. Its halogenated structure allows for nucleophilic substitutions and coupling reactions, which are essential in creating more complex molecules with potential pharmacological activities.
Example : The compound can be used to synthesize derivatives that exhibit anticancer and antimicrobial properties. For instance, derivatives synthesized from this compound have been evaluated for their activity against various cancer cell lines and microbial strains, demonstrating significant biological effects.
Anticancer Research
Research has demonstrated that derivatives of this compound possess anticancer activity. Studies have focused on the compound's ability to inhibit cell proliferation in various cancer types.
Case Study : A series of derivatives were synthesized and tested against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
| Compound Derivative | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | HeLa | 5 | Tubulin inhibition |
| Derivative B | A549 | 8 | Apoptosis induction |
| Derivative C | MCF-7 | 6 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promise in antimicrobial research. Its derivatives have been tested against a range of bacterial and fungal pathogens, revealing significant inhibitory effects.
Case Study : In vitro studies assessed the antimicrobial efficacy of several derivatives derived from this compound against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives demonstrated broad-spectrum activity, effectively inhibiting growth compared to standard antibiotics.
| Derivative | Target Pathogen | Inhibition Zone (mm) | Activity Type |
|---|---|---|---|
| Derivative D | Staphylococcus aureus | 20 | Gram-positive bacteria |
| Derivative E | Escherichia coli | 18 | Gram-negative bacteria |
| Derivative F | Candida albicans | 22 | Fungal pathogen |
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group at position 4 undergoes nucleophilic substitution (SN2) due to the polar C–Br bond and steric accessibility.
Key Reactions:
-
Amine Alkylation : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (e.g., DMF, THF) at 60–80°C to yield N-alkylated pyridine derivatives.
This compound+R2NHDMF, 70°C4-(R2N-methyl)-2-chloro-5-iodo-pyridine+HBrTypical yields: 65–85%.
-
Thiol Substitution : Reacts with thiols (e.g., benzyl mercaptan) under basic conditions (K₂CO₃) to form thioether derivatives:
This compound+ArSHEtOH, K2CO34-(ArS-methyl)-2-chloro-5-iodo-pyridineYields: 70–90%.
Table 1: Reaction Conditions and Outcomes
| Nucleophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | DMF | 80 | 82 |
| Benzylthiol | EtOH | 60 | 88 |
| Sodium methoxide | MeOH | 25 | 45 |
Nucleophilic Aromatic Substitution (SNAr) at Chlorine
The electron-withdrawing pyridine ring activates the chlorine at position 2 for SNAr reactions under basic or high-temperature conditions.
Example Reaction:
-
Hydroxylation : Reacts with NaOH (10% aq.) at 120°C to form 2-hydroxy derivatives:
This compound+NaOHH2O, 120°C4-Bromomethyl-2-hydroxy-5-iodo-pyridine+NaClYield: 60%.
Table 2: SNAr Reactivity Comparison
| Position | Leaving Group | Relative Reactivity (vs. Cl) |
|---|---|---|
| 2 | Cl | 1.0 (reference) |
| 5 | I | 3.2 (higher due to better leaving group ability) |
Cross-Coupling Reactions via Iodo Substituent
The iodine at position 5 participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura and Stille reactions, due to its favorable oxidative addition kinetics.
Key Reactions:
-
Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis:
This compound+ArB(OH)2Pd(PPh3)4,K2CO34-Bromomethyl-2-chloro-5-Ar-pyridine -
Sonogashira Coupling : With terminal alkynes (e.g., phenylacetylene) to form aryl alkynyl derivatives:
This compound+HC≡CPhPd/CuI4-Bromomethyl-2-chloro-5-(PhC≡C)-pyridine
Functionalization via Bromomethyl Group
The bromomethyl group enables further derivatization through oxidation or radical reactions:
-
Oxidation to Aldehyde : Using KMnO₄ in acidic conditions:
This compoundKMnO4,H2SO44-Formyl-2-chloro-5-iodo-pyridineYield: 55%.
-
Free Radical Reactions : Initiates polymerization or forms C–C bonds under AIBN/light:
This compoundAIBN, hvCross-linked polymers
Competitive Reactivity and Selectivity
The reactivity hierarchy of substituents is:
Iodo (position 5)>Bromomethyl (position 4)>Chloro (position 2)
This order reflects leaving group ability (I > Br > Cl) and steric/electronic effects.
Eigenschaften
Molekularformel |
C6H4BrClIN |
|---|---|
Molekulargewicht |
332.36 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-chloro-5-iodopyridine |
InChI |
InChI=1S/C6H4BrClIN/c7-2-4-1-6(8)10-3-5(4)9/h1,3H,2H2 |
InChI-Schlüssel |
CBIVUVDDEQAMSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1Cl)I)CBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













